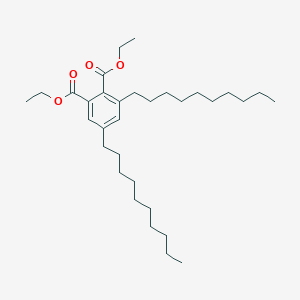
Silver(1+), bis(2-propanimine)-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver(1+), bis(2-propanimine)-, perchlorate is a chemical compound that consists of a silver ion coordinated with two 2-propanimine ligands and a perchlorate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silver(1+), bis(2-propanimine)-, perchlorate typically involves the reaction of silver nitrate with 2-propanimine in the presence of a perchlorate source. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Silver(1+), bis(2-propanimine)-, perchlorate can undergo various types of chemical reactions, including:
Oxidation: The silver ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to elemental silver or lower oxidation state silver complexes.
Substitution: The 2-propanimine ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and ligand exchange reagents like ammonia or phosphines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state silver complexes, while reduction may produce elemental silver. Substitution reactions can result in new silver-ligand complexes with different properties.
Applications De Recherche Scientifique
Silver(1+), bis(2-propanimine)-, perchlorate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Investigated for its antimicrobial properties and potential use in medical applications such as wound dressings and coatings for medical devices.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent in pharmaceutical formulations.
Industry: Utilized in the production of conductive inks and coatings for electronic devices due to its excellent electrical conductivity.
Mécanisme D'action
The mechanism by which Silver(1+), bis(2-propanimine)-, perchlorate exerts its effects involves the interaction of the silver ion with biological molecules or chemical substrates. The silver ion can disrupt cellular processes in microorganisms, leading to antimicrobial effects. In catalytic applications, the silver ion can facilitate electron transfer and activate substrates for chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silver(1+), bis(2-propanimine)-, nitrate
- Silver(1+), bis(2-propanimine)-, sulfate
- Silver(1+), bis(2-propanimine)-, chloride
Uniqueness
Silver(1+), bis(2-propanimine)-, perchlorate is unique due to the presence of the perchlorate anion, which can influence the compound’s solubility, stability, and reactivity. Compared to similar compounds with different anions, the perchlorate complex may exhibit distinct chemical and physical properties, making it suitable for specific applications.
Propriétés
Numéro CAS |
634902-77-5 |
|---|---|
Formule moléculaire |
C6H14AgClN2O4 |
Poids moléculaire |
321.51 g/mol |
Nom IUPAC |
silver;propan-2-imine;perchlorate |
InChI |
InChI=1S/2C3H7N.Ag.ClHO4/c2*1-3(2)4;;2-1(3,4)5/h2*4H,1-2H3;;(H,2,3,4,5)/q;;+1;/p-1 |
Clé InChI |
IFXFSKATPVPSJJ-UHFFFAOYSA-M |
SMILES canonique |
CC(=N)C.CC(=N)C.[O-]Cl(=O)(=O)=O.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis-](/img/structure/B12582455.png)
![5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide](/img/structure/B12582456.png)
![1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine](/img/structure/B12582471.png)


![4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione](/img/structure/B12582494.png)
![3-[4-(Pyridin-3-yloxy)phenoxy]pyridine](/img/structure/B12582496.png)
![3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one](/img/structure/B12582509.png)
![Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582516.png)


![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)
![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)
